

Iong-term safety concerns for chronic THR-β agonist 3 administration

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Compound of Interest		
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Technical Support Center: Chronic THR-β Agonist Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chronic Thyroid Hormone Receptor- β (THR- β) agonist administration. The information is based on publicly available data from clinical trials, with a focus on resmetirom, a recently approved THR- β agonist.

Frequently Asked Questions (FAQs) General

Q1: What are the most common adverse events observed with chronic THR- β agonist administration?

The most frequently reported treatment-emergent adverse events (TEAEs) associated with chronic THR-β agonist administration, particularly with resmetirom, are gastrointestinal in nature. These include diarrhea and nausea, which are often mild to moderate in severity and tend to occur at the beginning of treatment.[1][2][3][4][5]

Q2: What is the mechanism of action of THR- β agonists and how does it relate to their safety profile?



THR- β agonists are designed to selectively activate the thyroid hormone receptor-beta, which is the predominant isoform in the liver.[6][7] This selectivity aims to harness the metabolic benefits of thyroid hormone activation in the liver, such as reducing liver fat and improving lipid profiles, while minimizing the potential for off-target effects in tissues where the THR- α isoform is more prevalent, such as the heart and bone.[6][7][8][9] This targeted approach is intended to provide a more favorable safety profile compared to non-selective thyroid hormone therapies.

Cardiovascular Safety

Q3: Are there long-term cardiovascular safety concerns with chronic THR-β agonist use?

Clinical trials of resmetirom have not shown an increase in adverse cardiovascular events compared to placebo.[1] In fact, studies have suggested potential cardiovascular benefits, including reductions in atherogenic lipids like LDL-C and triglycerides.[8][10] The MAESTRO-NAFLD-1 trial reported no adverse cardiovascular TEAEs with resmetirom.[1] However, long-term outcomes are still being evaluated in ongoing studies like MAESTRO-NASH-OUTCOMES.[11][12]

Q4: How do THR-β agonists affect blood pressure and heart rate?

In the MAESTRO-NAFLD-1 trial, blood pressure, including systolic and diastolic, generally decreased from baseline by 2–3 mm Hg in the resmetirom arms.[1] No change in heart rate was observed in resmetirom-treated patients compared to placebo-treated patients, and no arrhythmias were noted.[1]

Bone Health

Q5: Is there a risk of adverse effects on bone health with long-term THR- β agonist administration?

The selectivity of THR- β agonists for the beta receptor is intended to avoid the negative effects on bone that can be associated with non-selective thyroid hormone activity, which is primarily mediated by the THR- α receptor.[7] Clinical trial data for resmetirom from the MAESTRO-NAFLD-1 study did not note any adverse bone-related TEAEs (fractures).[1]

Hepatotoxicity



Q6: Is there a risk of drug-induced liver injury (DILI) with THR-β agonists?

Rare cases of drug-induced liver injury have been reported. The FDA-approved label for resmetirom includes a warning for hepatotoxicity, with one observed case of drug-induced autoimmune-like hepatitis (DI-ALH).[13] It is recommended to monitor for signs and symptoms of liver injury during treatment.

Troubleshooting Guides Managing Gastrointestinal Side Effects

Issue: A significant portion of subjects in a study are reporting diarrhea and nausea, particularly in the initial weeks of treatment.

Possible Cause: These are known common side effects of THR- β agonists like resmetirom.[1] [2][3][4][5]

Suggested Action:

- Monitor Severity: Assess the severity and frequency of the symptoms. Most cases are reported as mild to moderate.[1]
- Symptomatic Management: Consider standard supportive care for diarrhea and nausea.
- Dose Evaluation: If symptoms are severe or persistent, re-evaluate the dosage and consider
 if a dose adjustment might be necessary, in line with trial protocols.
- Patient Counseling: Inform subjects that these side effects are often transient and tend to resolve with continued treatment.

Monitoring Liver Function

Issue: A subject exhibits elevated liver enzymes during routine monitoring.

Possible Cause: While THR- β agonists are being developed to treat liver disease, they can, in rare instances, cause liver injury.[13] It is also important to consider other potential causes of liver enzyme elevation in the study population.

Suggested Action:



- Confirm Findings: Repeat the liver function tests to confirm the elevation.
- Thorough Evaluation: Conduct a thorough clinical evaluation to rule out other causes of liver injury, such as viral hepatitis, alcohol use, or concomitant medications.
- Adjudication: In a clinical trial setting, have the case adjudicated by an independent data and safety monitoring board to assess causality.[2]
- Discontinuation: If drug-induced liver injury is suspected, discontinuation of the study drug should be considered as per the protocol's safety guidelines.

Data Presentation

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the MAESTRO-NAFLD-1 Trial (52 Weeks)

Adverse Event Category	Placebo (n=320)	Resmetirom 80 mg (n=327)	Resmetirom 100 mg (n=325)	Open-Label Resmetirom 100 mg (n=171)
Any TEAE	81.8%	88.4%	86.1%	86.5%
Diarrhea	Data not specified	In excess of placebo	In excess of placebo	In excess of placebo
Nausea	Data not specified	In excess of placebo	In excess of placebo	In excess of placebo
Serious TEAEs	Similar across groups	Similar across groups	Similar across groups	Similar across groups

Source: Adapted from the MAESTRO-NAFLD-1 trial data.[1][3]

Table 2: Key Secondary Efficacy Endpoints in the MAESTRO-NASH Trial (52 Weeks)



Endpoint	Placebo	Resmetirom 80 mg	Resmetirom 100 mg
Change in LDL-C (from baseline to week 24)	+0.1%	-13.6%	-16.3%
NASH Resolution with no worsening of fibrosis	9.7%	25.9%	29.9%
Fibrosis Improvement (≥1 stage) with no worsening of NASH	14.2%	24.2%	25.9%

Source: Adapted from the MAESTRO-NASH trial data.[2]

Experimental Protocols MAESTRO-NASH Phase 3 Trial Methodology

- Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 study.
 [14][15]
- Patient Population: Patients with liver biopsy-confirmed nonalcoholic steatohepatitis (NASH)
 with fibrosis stage F2 or F3.[15][16]
- Intervention: Patients were randomized 1:1:1 to receive once-daily oral resmetirom 80 mg, resmetirom 100 mg, or placebo.[15][16]
- Primary Endpoints (at 52 weeks):
 - NASH resolution with at least a 2-point reduction in the NAFLD Activity Score (NAS) and no worsening of fibrosis.
 - Fibrosis improvement of at least one stage with no worsening of NASH.[16]
- Key Assessments:



- Liver Biopsy: Performed at screening and at week 52 to assess histological endpoints.
- Non-Invasive Tests: Longitudinal assessment using biomarkers and imaging (e.g., MRI-PDFF for hepatic fat) throughout the study.[12]
- Safety Monitoring: Regular monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.

Mandatory Visualization

Caption: THR-β Agonist Signaling Pathway in Hepatocytes.

Caption: MAESTRO-NASH Clinical Trial Workflow.

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Troubleshooting & Optimization





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